1-Tosylazetidin-3-one
Overview
Description
1-Tosylazetidin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives : The synthesis of 1-tosylazetidin-3-one and its derivatives has been explored, with studies detailing methods for creating functional derivatives of azetidines, including this compound (Chen, Sanjiki, Kato, & Ohta, 1967).
Reactivity in Heterocyclization Reactions : Research has investigated the reactivity of N-tosylazetidin-3-one in heterocyclization reactions. These studies provide insights into the chemical behavior of this compound and its potential use in the synthesis of complex organic molecules (Ungureanu, Klotz, Schoenfelder, & Mann, 2001).
Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, which includes derivatives of this compound, were investigated for their antiproliferative properties, particularly against cancer cells. These compounds have shown potential as tubulin-targeting antitumor agents, highlighting the therapeutic applications of this compound derivatives (Greene et al., 2016).
Intermediates in Organic Synthesis : this compound has been used as an intermediate in the generation and trapping of reactive intermediates, such as vinylidenecarbenes, which are important in various synthetic applications (Marchand, Ramanaiah, Bott, Gilbert, & Kirschner, 1996).
Efficient Synthesis Processes : Improved methods for synthesizing compounds related to this compound, such as 3-amino-1-benzhydrylazetidine, have been developed, contributing to the efficient production of these compounds (Li, Witt, Brandt, & Whritenour, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to participate in reactions involving transition metal catalysis .
Mode of Action
1-Tosylazetidin-3-one exhibits unique reactivity under dual palladium and acid catalysis . The reaction of this compound with aryl iodides affords 2,3,4-trisubstituted dihydrofurans . This suggests that the compound interacts with its targets through a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group .
Biochemical Pathways
The compound’s arylative ring-expansion reaction is known to proceed via a domino process . This process involves Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group . The downstream effects of these biochemical pathways are the production of 2,3,4-trisubstituted dihydrofurans .
Pharmacokinetics
The compound’s molecular weight is 22526 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the production of 2,3,4-trisubstituted dihydrofurans . These are valuable heterocycles in organic synthesis .
Action Environment
The action of this compound is influenced by the presence of a catalytic amount of Pd(OAc)2-(PPh3)2, AgTFA, and triflic acid . These environmental factors play a crucial role in the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that azetidines, a class of compounds to which 1-Tosylazetidin-3-one belongs, can participate in various biochemical reactions
Cellular Effects
Related compounds have been shown to have significant antiproliferative activities in certain cancer cell lines
Molecular Mechanism
It has been suggested that azetidines can undergo a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine by an internal hydroxyl group .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBXEVVGIQJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76543-27-6 | |
Record name | 76543-27-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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